molecular formula C11H19NO2 B3881915 Cyclopentanecarboxamide, N-tetrahydrofurfuryl-

Cyclopentanecarboxamide, N-tetrahydrofurfuryl-

Cat. No.: B3881915
M. Wt: 197.27 g/mol
InChI Key: QNTIZDBSUZSIQJ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N-tetrahydrofurfuryl- is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.2741 g/mol This compound is characterized by the presence of a cyclopentane ring and a tetrahydrofurfuryl group attached to the carboxamide functional group

Preparation Methods

The synthesis of Cyclopentanecarboxamide, N-tetrahydrofurfuryl- typically involves the reaction of cyclopentanecarboxylic acid with tetrahydrofurfurylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Cyclopentanecarboxamide, N-tetrahydrofurfuryl- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopentanecarboxamide, N-tetrahydrofurfuryl- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N-tetrahydrofurfuryl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Cyclopentanecarboxamide, N-tetrahydrofurfuryl- can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(9-4-1-2-5-9)12-8-10-6-3-7-14-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTIZDBSUZSIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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